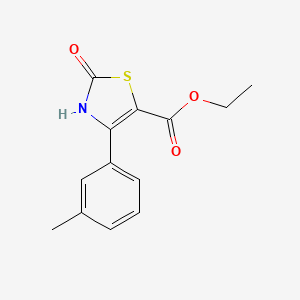

Ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3-methylphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-12(15)11-10(14-13(16)18-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPSAATZNUEWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170455 | |

| Record name | Ethyl 2,3-dihydro-4-(3-methylphenyl)-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-34-3 | |

| Record name | Ethyl 2,3-dihydro-4-(3-methylphenyl)-2-oxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-4-(3-methylphenyl)-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolyl isothiocyanate with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its biological activity may lead to the discovery of new drugs or therapeutic agents.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound’s properties are strongly influenced by substituents at position 4. Key analogs include:

Key Observations:

- In contrast, the CF₃ group (electron-withdrawing) polarizes the ring, improving electrophilic character .

- Steric Effects: Compound 12b’s bulky substituent restricts rotational freedom, likely reducing solubility compared to the m-tolyl and CF₃ analogs .

- Conjugation: Extended conjugation in Compound 12b may enhance UV-Vis absorption properties, relevant for photochemical applications .

Physicochemical Properties

- Solubility: The CF₃ analog exhibits higher polarity due to the electronegative trifluoromethyl group, improving solubility in polar solvents (e.g., acetonitrile). The m-tolyl derivative shows moderate solubility in organic solvents like dichloromethane .

- Thermal Stability: The m-tolyl group’s aromaticity contributes to thermal stability, whereas the CF₃ group’s inductive effects may lower decomposition temperatures .

Spectroscopic and Crystallographic Data

- X-ray Crystallography: The m-tolyl derivative’s puckered thiazole ring can be analyzed using Cremer-Pople parameters (), while SHELX and ORTEP software aid in refining hydrogen-bonding networks ().

- NMR Shifts: The m-tolyl group’s protons resonate near δ 7.2–7.4 ppm (aromatic), whereas the CF₃ analog’s ¹⁹F NMR would show a singlet near δ -60 ppm .

Biological Activity

Ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article compiles and analyzes various research findings related to the compound's biological activity, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring which is crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.030 μg/mL |

| Streptococcus pneumoniae | 0.060 μg/mL |

These results demonstrate that the compound is particularly effective against Staphylococcus aureus, showing lower MIC values compared to standard antibiotics such as ampicillin and streptomycin .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against several Candida species. Studies have reported that it can inhibit the growth of these fungi at concentrations comparable to established antifungal agents.

The antibacterial mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The compound has been noted to have IC50 values ranging from 0.0033 to 0.046 μg/mL against these targets .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional treatments like ciprofloxacin .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on human liver cell lines (HepG2) revealed that this compound exhibited low toxicity with IC50 values greater than 60 μM. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate?

The compound is synthesized via condensation reactions involving 2-aminothiazol-4(5H)-one derivatives and carbonyl-containing precursors. A typical procedure involves refluxing a mixture of 2-aminothiazol-4(5H)-one (0.1 mol), sodium acetate (0.1 mol), and a substituted 3-formylindole carboxylate (0.11 mol) in acetic acid for 3–5 hours. The product is isolated via crystallization and purified using a DMF/acetic acid solvent system . Modifications to the aryl substituent (e.g., m-tolyl) can be achieved by substituting the carbonyl precursor .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX software suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsion angles .

- Spectroscopic techniques :

- NMR : and NMR identify proton environments and carbonyl/aromatic carbons.

- FTIR : Peaks at ~1700 cm confirm the ester carbonyl and thiazolidinone oxo groups.

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

- Use SHELXL’s robust refinement tools to model disorder via split-atom strategies or apply twin-law corrections (e.g., BASF parameter for scale factors). Cross-validate with the Cambridge Structural Database (CSD) to compare bond metrics and packing motifs .

- Example: If the m-tolyl group exhibits rotational disorder, constrain isotropic displacement parameters (U) and refine occupancy factors iteratively.

Q. What methodologies are employed to analyze hydrogen-bonding networks in the crystal lattice?

Apply graph set analysis (G. R. Desiraju’s formalism) to classify hydrogen bonds into patterns (e.g., for donor-acceptor chains). For Ethyl 2-oxo-4-(m-tolyl)-…, identify:

Q. How is the puckering conformation of the dihydrothiazole ring quantified?

Use Cremer-Pople puckering parameters to define out-of-plane displacements:

- Calculate θ (amplitude) and φ (phase angle) from atomic coordinates.

- Compare with CSD entries (e.g., similar thiazolidinones) to classify puckering modes (e.g., envelope vs. half-chair). For example, a θ ≈ 30° and φ ≈ 0° suggests a planar distortion due to steric effects from the m-tolyl group .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

- Modify the aryl group : Replace m-tolyl with electron-withdrawing (e.g., trifluoromethyl, ) or donating groups (e.g., methoxy) to assess electronic effects on reactivity.

- Vary the ester moiety : Substitute ethyl with methyl or tert-butyl to probe steric influences.

- Synthetic strategy : Follow the general protocol in , adjusting precursors and reaction times for sterically hindered derivatives.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.